Product packaging for 1,3,4,5-Tetraphenyl-1H-pyrazole(Cat. No.:CAS No. 7189-13-1)

1,3,4,5-Tetraphenyl-1H-pyrazole

Cat. No.: B14721117
CAS No.: 7189-13-1
M. Wt: 372.5 g/mol
InChI Key: ZTXSRCFHNQSEHN-UHFFFAOYSA-N
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Description

1,3,4,5-Tetraphenyl-1H-pyrazole is a poly-substituted aromatic heterocycle of significant interest in scientific research . As a member of the pyrazole family, it features a five-membered ring structure with two adjacent nitrogen atoms, which is a core scaffold in numerous pharmacologically active agents . Pyrazole derivatives are extensively investigated for their diverse biological activities, which include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties . The presence of multiple phenyl rings on the pyrazole core makes this class of compounds typical intramolecular charge transfer (ICT) compounds, which are known to exhibit strong fluorescence in solution and are explored as fluorescent brightening agents and chemosensors . Researchers value this compound as a key synthetic intermediate or precursor for developing new chemical entities in medicinal chemistry and materials science. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20N2 B14721117 1,3,4,5-Tetraphenyl-1H-pyrazole CAS No. 7189-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7189-13-1

Molecular Formula

C27H20N2

Molecular Weight

372.5 g/mol

IUPAC Name

1,3,4,5-tetraphenylpyrazole

InChI

InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20H

InChI Key

ZTXSRCFHNQSEHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Development for 1,3,4,5 Tetraphenyl 1h Pyrazole and Its Precursors

Traditional Reaction Pathways in 1,3,4,5-Tetraphenyl-1H-pyrazole Elaboration

Traditional methods for the synthesis of the pyrazole (B372694) core have laid the foundation for more advanced strategies. These pathways typically involve the formation of the heterocyclic ring through cyclocondensation or cycloaddition reactions.

Cyclocondensation Reactions for the Pyrazole Core Formation

The most prominent and widely employed method for constructing the pyrazole ring is the cyclocondensation of a 1,3-difunctional compound with hydrazine (B178648) or its derivatives. nih.gov This approach involves the reaction of a bidentate nucleophile, the hydrazine, with a carbon backbone containing two electrophilic centers, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov

For the synthesis of this compound, a key precursor is a tetrasubstituted 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction, which dictates the final substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. For instance, the use of aprotic dipolar solvents has been shown to provide better results in the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones compared to traditional polar protic solvents like ethanol (B145695). nih.gov

One specific example involves the in-situ generation of a carbonyl derivative from a ketone and diethyl oxalate, which then undergoes cyclocondensation with an arylhydrazine to yield 1,3,4,5-substituted pyrazoles. nih.gov

ReactantsConditionsProductYield
Arylhydrazine, Ketone, Diethyl oxalateIn situ generation of diketoester, Cyclocondensation1,3,4,5-Substituted pyrazole60-66%

Cycloaddition Reactions in the Construction of the Pyrazole Heterocycle

1,3-Dipolar cycloaddition reactions provide another powerful and versatile route to the pyrazole nucleus. nih.govrsc.org This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. nih.govrsc.org

In the context of this compound synthesis, a suitable strategy would involve the [3+2] cycloaddition of a diarylnitrile imine with a diarylacetylene. The nitrile imine, often generated in situ from the corresponding hydrazonoyl halide, reacts with the alkyne to directly form the fully substituted pyrazole ring. The regiochemistry of this cycloaddition is a critical aspect, and it is generally controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.

Contemporary and Sustainable Methodologies for this compound Synthesis

Modern synthetic chemistry has increasingly focused on the development of more efficient, selective, and environmentally benign methods for the construction of complex molecules. This trend is evident in the recent advancements in pyrazole synthesis, which include the use of catalytic systems and the application of green chemistry principles.

Catalytic Approaches for Enhanced Reaction Efficiency and Selectivity

Catalysis has played a pivotal role in improving the efficiency and selectivity of pyrazole synthesis. Various catalytic systems, including both metal-based and organocatalysts, have been developed to promote the key bond-forming steps in pyrazole formation.

Lewis acid catalysts, for example, can accelerate cyclocondensation reactions by activating the dicarbonyl compound towards nucleophilic attack by the hydrazine. nih.govbeilstein-journals.org Similarly, transition metal catalysts, such as copper and palladium, have been employed in multicomponent reactions to construct highly substituted pyrazoles. nih.govbeilstein-journals.org For instance, a copper-catalyzed three-component reaction of a 1,3-dicarbonyl compound, an aryl halide, and a hydrazine can afford 1,3,5-trisubstituted pyrazoles. nih.govbeilstein-journals.org Palladium catalysis has been utilized in sequential reactions, such as Sonogashira coupling followed by cyclocondensation, to access complex pyrazole derivatives. nih.govbeilstein-journals.org

CatalystReaction TypeReactantsProductReference
SmCl₃C-acylation/Cyclizationβ-ketoester, Acyl chloride, Hydrazine3,4,5-substituted pyrazole nih.govbeilstein-journals.org
CopperThree-component reaction1,3-dicarbonyl, Aryl halide, Hydrazine1,3,5-trisubstituted pyrazole nih.govbeilstein-journals.org
PalladiumSonogashira/CyclocondensationTerminal alkyne, Aroyl chloride, Hydrazine1,3,5-trisubstituted pyrazole nih.govbeilstein-journals.org
[Ce(L-Pro)₂]₂(Oxa)Cyclocondensation1,3-dicarbonyl compound, Phenyl hydrazineSubstituted pyrazole rsc.org

Green Chemistry Principles in the Synthesis of this compound (e.g., Solvent-Free, Microwave-Assisted)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-free and microwave-assisted organic synthesis (MAOS) have emerged as powerful techniques in this regard. Solvent-free reactions reduce waste and can sometimes lead to improved reaction rates and yields. For example, the synthesis of certain nitrogen-rich heterocycles has been achieved under solvent-free fusion conditions. nih.gov

Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. The synthesis of pyrazole derivatives has been successfully achieved using microwave-assisted protocols, demonstrating the potential of this technology for the efficient construction of the pyrazole core.

Retrosynthetic Analysis and Strategic Disconnections for Complex Pyrazole Architectures, Including this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules like this compound. advancechemjournal.com This process involves mentally breaking down the target molecule into simpler, readily available starting materials through a series of logical disconnections.

For this compound, two primary retrosynthetic disconnections can be envisioned based on the common methods of pyrazole synthesis:

Disconnection A: Based on Cyclocondensation

This strategy disconnects the pyrazole ring at the N1-C5 and C3-N2 bonds, leading back to a 1,2,3,4-tetraphenyl-1,4-dione (a tetrasubstituted 1,3-diketone equivalent) and phenylhydrazine (B124118). This is a classic and reliable approach.

Disconnection B: Based on Cycloaddition

This approach involves a [3+2] disconnection across the pyrazole ring. This leads to a nitrile imine (derived from N-phenylbenzohydrazonoyl chloride) and diphenylacetylene (B1204595) as the key synthons.

These retrosynthetic strategies provide a roadmap for the synthesis, highlighting the key bond formations and the necessary starting materials. The choice of a particular strategy will depend on the availability of starting materials, the desired substitution pattern, and the efficiency of the key synthetic steps. The development of new synthetic methodologies continues to expand the toolbox available to organic chemists for the construction of complex pyrazole architectures.

Optimization of Purification and Isolation Techniques for High-Purity this compound

The isolation of this compound in high purity is critical for its subsequent applications and characterization. The crude product obtained from synthesis often contains unreacted starting materials, isomers, and other byproducts. Therefore, robust purification strategies are essential. The most common and effective methods for purifying tetrasubstituted pyrazoles, including the title compound, are recrystallization and column chromatography. youtube.comsnu.ac.kr

Recrystallization: This technique is a cornerstone for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities remain either soluble or insoluble at all temperatures. For pyrazole derivatives, ethanol is a frequently used solvent for recrystallization. mdpi.comnih.gov The process involves dissolving the crude product in a minimal amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the pyrazole decreases, leading to the formation of crystals, while the impurities remain in the mother liquor. Subsequent filtration and drying yield the purified compound. The efficiency of recrystallization can be influenced by factors such as the cooling rate and the presence of seed crystals.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography offers a powerful alternative. youtube.comsnu.ac.kr This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). youtube.com The choice of the eluent system is crucial for achieving good separation. A systematic approach often involves initial screening with thin-layer chromatography (TLC) to determine the optimal solvent or solvent mixture that provides the best separation of the desired product from its impurities. rsc.org For non-polar compounds like many tetrasubstituted pyrazoles, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297). rsc.org By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column.

Table 1: Optimized Purification Techniques for Tetrasubstituted Pyrazoles
Purification MethodStationary PhaseMobile Phase/SolventObservations and FindingsCitation
RecrystallizationNot ApplicableEthanolEffective for removing impurities from pyrazole derivatives, yielding crystalline solids. The solid product is typically filtered, washed with water, and dried. mdpi.comwisdomlib.org
Column ChromatographySilica GelHexane/Ethyl AcetateA versatile method for separating complex mixtures of pyrazole derivatives. The ratio of hexane to ethyl acetate is optimized based on TLC analysis to achieve optimal separation. rsc.orgrsc.orgclockss.org
Column ChromatographySilica GelDichloromethane/Methanol (B129727)Used for the purification of certain pyrazole derivatives, with the specific ratio depending on the polarity of the target compound and impurities. snu.ac.kr

The development of advanced synthetic strategies for this compound and its precursors often involves multicomponent reactions and cycloaddition approaches. A notable strategy for synthesizing tetrasubstituted pyrazoles involves a 1,3-dipolar cycloaddition reaction. nih.govwikipedia.org One such method utilizes the reaction of enaminones with nitrilimines generated in situ from hydrazonyl chlorides. nih.gov This approach offers high regioselectivity, a significant advantage in the synthesis of highly substituted pyrazoles.

For instance, the synthesis of a closely related compound, phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone, was achieved with high yield through the reaction of a specific enaminone and hydrazonyl chloride in a protic ionic liquid, mPy/H₂O. nih.gov The reaction parameters for this synthesis are detailed in the table below.

Table 2: Research Findings on the Synthesis of a Tetrasubstituted Pyrazole Derivative
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Citation
(E)-3-(Methyl(phenyl)amino)-1,3-diphenylprop-2-en-1-oneN-phenyl-2-oxopropanehydrazonoyl chloridemPy/H₂O (9:1 v/v)50592 nih.gov

The synthesis of the necessary precursors is a critical aspect of these strategies. One key precursor for the synthesis of this compound is 1,2,3-triphenyl-1,3-propanedione. The preparation of such 1,3-dicarbonyl compounds can be achieved through various condensation reactions. A common method involves the Claisen condensation of an ester with a ketone. For example, 1,3-diphenyl-1,3-propanedione can be synthesized by reacting acetophenone (B1666503) with methyl benzoate (B1203000) in the presence of a strong base like calcium oxide. google.com

The optimization of these synthetic and purification methodologies is an ongoing area of research, driven by the need for more efficient, sustainable, and cost-effective routes to high-purity this compound and its derivatives for various scientific and technological applications.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 1,3,4,5 Tetraphenyl 1h Pyrazole

Electrophilic Aromatic Substitution on Phenyl Substituents and Pyrazole (B372694) Core

The pyrazole ring is generally considered an aromatic system, making it susceptible to electrophilic substitution reactions. mdpi.com The electron density on the ring atoms dictates the position of electrophilic attack. For the pyrazole ring itself, the C4 position is typically the most electron-rich and, therefore, the most favorable site for electrophilic substitution. mdpi.comscispace.com However, when the C4 position is already substituted, as in 1,3,4,5-tetraphenyl-1H-pyrazole, electrophilic attack on the pyrazole core is less common. Instead, electrophilic substitution reactions are more likely to occur on the appended phenyl rings.

The conditions for such reactions, including the specific electrophile and catalyst used, would determine the regioselectivity of the substitution on the four phenyl rings. Factors such as the directing effects of the pyrazole ring on each phenyl group would influence the position of substitution (ortho, meta, or para). For instance, nitration reactions using nitric acid in the presence of sulfuric acid could introduce nitro groups onto the phenyl rings. mdpi.com Similarly, halogenation reactions would lead to the corresponding halogenated derivatives. scispace.com

Nucleophilic Additions and Substitutions Involving the Pyrazole Moiety

In contrast to electrophilic attack at the C4 position, the C3 and C5 positions of the pyrazole ring have a lower electron density, making them susceptible to nucleophilic attack. mdpi.com In this compound, these positions are substituted with phenyl groups, which can influence the feasibility of nucleophilic substitution. Such reactions would likely require harsh conditions and may not be as readily achieved as on pyrazoles with leaving groups at these positions.

Nucleophilic addition reactions can also occur, particularly with strong nucleophiles. For example, the synthesis of some tetra-substituted pyrazoles involves nucleophilic addition reactions using hydrazine (B178648) hydrate, methylhydrazine, or phenylhydrazine (B124118), leading to heterocyclization. nih.gov

Metal-Catalyzed Coupling Reactions and Functionalization Utilizing this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to pyrazole systems. wiley.com While specific examples for this compound are not abundant in the provided search results, the general principles can be inferred. For these reactions to occur, a leaving group (such as a halogen) is typically required on one of the phenyl rings or the pyrazole core itself.

Should a halogenated derivative of this compound be prepared, it could potentially undergo various coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to introduce an alkyne substituent.

These reactions would allow for the further functionalization of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potentially interesting electronic and photophysical properties.

Oxidative and Reductive Transformations of the Pyrazole System

The pyrazole ring is known to be relatively resistant to both oxidation and reduction under typical conditions. nih.gov This stability is attributed to the aromatic character of the heterocyclic core. nih.gov However, under specific and often harsh conditions, transformations can be induced.

Oxidative Transformations: Strong oxidizing agents or electrochemical methods may be required to oxidize the pyrazole ring. mdpi.com The phenyl substituents in this compound could also be susceptible to oxidation, potentially leading to the formation of quinone-like structures or other oxidation products depending on the reaction conditions.

Reductive Transformations: Similarly, the reduction of the pyrazole ring is challenging. Catalytic hydrogenation or the use of strong reducing agents might lead to the saturation of the heterocyclic ring, forming pyrazolidine (B1218672) derivatives. The phenyl rings can also be reduced under forcing conditions.

A study on 1,3,5-triaryl-2-pyrazoline-4-ols demonstrated a non-oxidative photoreaction involving the elimination of water or methanol (B129727) to form the corresponding pyrazole. uzh.ch This suggests that photochemical methods could potentially be employed to induce transformations in the pyrazole system without direct oxidation or reduction of the ring itself.

Ring-Opening and Rearrangement Reactions of this compound

The pyrazole ring is generally stable; however, ring-opening and rearrangement reactions can occur under specific conditions. mdpi.com For instance, unexpected ring-opening of pyrazolines with activated alkynes has been reported, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of styrene (B11656) or ethylene. researchgate.netrsc.org While this is observed in pyrazolines, it highlights the potential for cleavage of the pyrazole ring system under certain stimuli.

Rearrangement reactions of pyrazoles are also known, such as the transformation of a pyrazole into a 1,2,4-triazole. researchgate.net The feasibility of such a rearrangement for this compound would depend on the specific reaction conditions and the stability of the resulting triazole derivative.

Investigations into the Reactivity of N-Substituted and N-Unsubstituted Forms of this compound

The reactivity of this compound is significantly influenced by the presence or absence of a substituent on the N1 nitrogen atom.

N-Unsubstituted Form: The N-unsubstituted form possesses an acidic proton on the N1 nitrogen. This proton can be readily removed by a base to form a pyrazolate anion. mdpi.com This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position. This is a common strategy for functionalizing pyrazoles.

The synthesis of N-substituted pyrazoles is often achieved by reacting the corresponding 1,3-dicarbonyl compound with a substituted hydrazine. rsc.org For example, reacting a 1,3-diketone with phenylhydrazine yields a 1-phenyl-substituted pyrazole. tsijournals.com This approach allows for the direct incorporation of a substituent at the N1 position during the synthesis of the pyrazole core.

Computational and Theoretical Investigations on 1,3,4,5 Tetraphenyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study pyrazole (B372694) derivatives. eurjchem.comresearchgate.net For 1,3,4,5-tetraphenyl-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (geometry optimization). eurjchem.comirjweb.com This process finds the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The optimization of a related N-phenyl pyrazole derivative revealed that the phenyl rings are not coplanar with the central pyrazole ring, a feature expected in this compound due to steric hindrance between the bulky phenyl groups.

Once the geometry is optimized, DFT is used to calculate key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO energy represents its ability to accept an electron. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comyoutube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net For pyrazole derivatives, these calculations help in understanding their electronic transitions and potential in optoelectronic applications. researchgate.netresearchgate.net

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance to a change in electron distribution. A higher value indicates greater stability. irjweb.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.

This table outlines global reactivity descriptors that can be derived from HOMO and LUMO energies calculated via DFT.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as "gold standard" results.

For a molecule as large as this compound, performing high-level ab initio calculations on the entire structure is often computationally prohibitive. Instead, these methods are typically applied to smaller, representative model systems. For instance, calculations could be performed on 1-phenyl-1H-pyrazole or 3,4-diphenyl-1H-pyrazole to meticulously study specific electronic effects or interactions. The results from these high-level calculations on model systems can then be used to benchmark and validate the accuracy of the more computationally efficient DFT methods used for the full-sized molecule. researchgate.net This ensures that the chosen DFT functional provides a reliable description of the system's chemistry.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation would typically place the molecule in a simulated box filled with a chosen solvent, such as water or an organic solvent, to mimic solution-phase conditions. rsc.org

The primary application of MD for this molecule is conformational analysis. The four phenyl groups attached to the pyrazole core are not static; they can rotate around their single bonds. MD simulations can track these rotations over nanoseconds or microseconds, revealing the preferred orientations (rotamers) of the phenyl rings, the energy barriers between different conformations, and how these dynamics are influenced by the solvent. This is particularly relevant for understanding how the molecule presents itself sterically and electronically to its environment. Studies on other polyphenyl-substituted molecules have shown that such simulations are crucial for understanding how chain dynamics and relaxation are affected by phenyl substitution. rsc.org MD simulations can also be used to understand the self-assembly or aggregation behavior of such molecules in solution. rsc.org

Aromaticity Indices and Delocalization Studies of the Pyrazole Ring System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The pyrazole ring is an aromatic heterocycle. Computational chemistry offers quantitative measures, known as aromaticity indices, to assess the degree of aromaticity.

Two of the most common indices are:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring (or at a point just above it, e.g., NICS(1)). wikipedia.org A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. wikipedia.org A value near zero suggests a non-aromatic system, while a large positive value indicates anti-aromaticity. wikipedia.org

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the molecule's geometry. It compares the bond lengths within the ring to an ideal set of bond lengths for a fully aromatic system. wikipedia.org A HOMA value of 1 signifies a completely aromatic system (like benzene), while values approaching 0 indicate a loss of aromaticity. nih.govnih.gov

For this compound, these indices would be calculated for the central pyrazole ring to quantify its aromatic character and to study how the electronic and steric effects of the four phenyl substituents modulate this property. The delocalization of π-electrons across the pyrazole ring is fundamental to its stability and reactivity, and these indices provide a robust way to analyze it.

Aromaticity IndexTypical Value (Aromatic)Typical Value (Non-Aromatic)Typical Value (Antiaromatic)
NICS(0) (ppm) Large Negative (e.g., Benzene (B151609): ~ -9.7) wikipedia.orgNear Zero (e.g., Cyclohexane: ~ -2.2) wikipedia.orgLarge Positive (e.g., Cyclobutadiene: ~ +27.6) wikipedia.org
HOMA ~ 1 wikipedia.org~ 0Negative Values

This table presents typical values for NICS and HOMA indices for classifying compounds.

Computational Prediction of Spectroscopic Properties to Aid Experimental Assignments

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Large datasets of computationally generated spectra are now available, facilitating the development of models for spectral prediction. chemrxiv.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. Each predicted frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=N stretch in the pyrazole ring, C-H bends in the phenyl groups). By comparing the calculated IR spectrum with the experimental one, chemists can confidently assign the observed absorption bands to their corresponding vibrational modes, confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be directly compared to the experimental one. For this compound, this would help assign the signals for the different protons and carbons in the phenyl rings and the pyrazole core, confirming the connectivity and electronic environment of each atom.

Theoretical Frameworks for Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (Conceptual, non-biological application)

While QSAR and molecular docking are most famous for their use in drug discovery, these theoretical frameworks are broadly applicable to any field where the interaction between a molecule and a target needs to be understood and predicted. biointerfaceresearch.comnih.gov

In a non-biological context , such as materials science, these methods can be conceptually applied to this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model is a statistical equation that correlates a molecule's structural or physicochemical properties (descriptors) with a specific activity or property. For a series of substituted pyrazoles, a QSAR model could be developed to predict a material property, such as their non-linear optical (NLO) response, which is relevant for applications in telecommunications and optical data storage. researchgate.netresearchgate.net The descriptors in the model would be computationally derived parameters like the HOMO-LUMO gap, dipole moment, and hyperpolarizability. The resulting model could then be used to computationally screen new, unsynthesized pyrazole derivatives to identify candidates with optimal NLO properties.

Molecular Docking: In materials science, molecular docking can be used to simulate how a molecule like this compound might bind to a surface or within the pores of another material. For example, one could perform a docking study to predict the binding affinity and orientation of the molecule on a semiconductor surface (e.g., silicon or graphene). This would be crucial for designing organic electronic devices, where the interface between the organic molecule and the inorganic substrate governs device performance. The simulation would reveal the key interactions (e.g., π-stacking of the phenyl rings with the surface) and predict the most stable binding mode, guiding the design of more effective materials for applications like organic field-effect transistors (OFETs) or sensors.

Advanced Applications and Functional Materials Derivations of 1,3,4,5 Tetraphenyl 1h Pyrazole

Photophysical Properties and Luminescence Characteristics

The tetraphenyl-substituted pyrazole (B372694) core provides a robust scaffold for creating materials with tailored photophysical behaviors. The ability to modify the phenyl rings allows for fine-tuning of the electronic properties, leading to applications in various optical technologies.

Fluorescence and Phosphorescence Studies for Optoelectronic and Organic Light-Emitting Diode (OLED) Applications

Derivatives of pyrazole are of significant interest in the field of organic light-emitting diodes (OLEDs). Research has shown that pyrazole-based compounds can exhibit high fluorescence quantum yields. For instance, 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole has demonstrated a high fluorescence quantum yield of 0.90 in toluene. epa.gov This high efficiency is attributed to the nature of its lowest-lying singlet excited state (S1), which is an optically allowed state, facilitating efficient light emission. epa.gov In contrast, the corresponding pyrazoline derivative shows almost no fluorescence due to the S1 state having both locally excited and electron-transfer characteristics, leading to fluorescence quenching. epa.gov

The development of host materials for phosphorescent OLEDs (PhOLEDs) is another area where pyrazole-related structures could be beneficial. For high-efficiency PhOLEDs, host materials with high triplet energy levels are required. researchgate.net While not directly involving 1,3,4,5-tetraphenyl-1H-pyrazole, studies on materials like 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC) highlight the importance of rigid, thermally stable molecules with high triplet energies for achieving efficient green PhOLEDs. researchgate.net The principles from such research can guide the design of new pyrazole-based host materials.

Furthermore, the concept of thermally activated delayed fluorescence (TADF) has emerged as a key mechanism for achieving high efficiency in OLEDs. mdpi.com This process allows for the harvesting of both singlet and triplet excitons for light emission. While specific studies on TADF in this compound are not detailed in the provided results, the general principles of designing TADF molecules, often involving donor-acceptor architectures, could be applied to this pyrazole scaffold.

Two-Photon Absorption Properties and Potential in Non-Linear Optics

Materials exhibiting strong two-photon absorption (TPA) are in high demand for applications in non-linear optics, including 3D optical data storage and fluorescence imaging. upatras.gr The core structure of this compound, with its extended π-conjugation, makes it a promising candidate for developing materials with significant TPA cross-sections.

Research into push-pull tetrazoles has demonstrated that molecules with donor-acceptor (D-A) structures can exhibit significant non-linear optical (NLO) activity. nih.gov For example, a tetrazole with a p-nitrophenyl acceptor and a 4-(N,N-diphenylamino)phenyl donor showed the highest NLO activity in a series of compounds. nih.gov This principle of creating a molecular dipole through intramolecular charge transfer (ICT) is directly applicable to the design of NLO materials based on the this compound framework. nih.gov

Studies on other organic molecules have further elucidated design strategies for enhancing TPA. For instance, tri-branched molecules based on a triphenylamine (B166846) core have shown high TPA cross-sections, with values as high as 800/1700 GM for molecules bearing three cyano acceptors. upatras.gr Similarly, donor-acceptor-donor type dyes have been synthesized that exhibit large TPA cross-sections, with values up to 6030 GM. rsc.org These findings suggest that by strategically functionalizing the phenyl rings of this compound with electron-donating and electron-accepting groups, it should be possible to create novel materials with substantial TPA properties.

Table 1: Two-Photon Absorption (TPA) Cross-Sections of Selected Organic Molecules

Molecule TypeCore/AcceptorDonorTPA Cross-Section (GM)Reference
Tri-branchedTriphenylamineBenzothiazole with CN groupsup to 1700 upatras.gr
Push-pullp-nitrophenyl tetrazole4-(N,N-diphenylamino)phenylHigh NLO activity nih.gov
D-A-D upatras.grnih.govmdpi.comthiadiazolo[3,4-c]pyridineTetraphenyletheneup to 6030 rsc.org

Coordination Chemistry and Ligand Design with this compound

The nitrogen atoms in the pyrazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property opens up avenues for its use in catalysis and the construction of complex supramolecular structures.

Metal Complexation Studies and Catalytic Applications

Pyrazole derivatives have been extensively used as ligands in coordination chemistry to create metal complexes with diverse catalytic activities. mdpi.com For example, new pyrazole-based ligands have been synthesized and used to form in-situ copper(II) complexes that effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes was found to be dependent on the nature of the ligand, the counterion of the copper salt, and the solvent used. mdpi.com

The synthesis of formyl-substituted 4-phenyl-1H-pyrazoles has been reported as a route to creating asymmetric imine ligands. rsc.org These ligands can then be used to form heterometallic polynuclear complexes, as demonstrated by the synthesis of a FeII(NiIIL2)32 complex. rsc.org This highlights the potential of functionalized pyrazoles to act as building blocks for complex catalytic systems.

Furthermore, pyrazole-containing ligands have been used to create coordination polymers with interesting magnetic and fluorescent properties. rsc.org For example, a series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand with Co(II), Zn(II), and Cd(II) have been synthesized and characterized. rsc.org The cobalt-containing polymer exhibited magnetic ordering, while the zinc and cadmium complexes showed fluorescence attributed to ligand-based π–π* transitions. rsc.org

Integration into Advanced Polymeric Materials and Macromolecular Architectures

The incorporation of this compound units into polymer chains can impart unique properties to the resulting materials. The rigidity, thermal stability, and photophysical characteristics of the pyrazole core can be translated into the bulk properties of the polymer.

While the direct polymerization of this compound is not extensively covered in the provided search results, the principles of incorporating similar functional units into polymers are well-established. For example, polymers containing pyrazole units could be synthesized through the polymerization of monomers functionalized with this pyrazole derivative.

The development of hole-transporting materials for OLEDs provides an analogy. A novel hole-transport material, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), was synthesized and shown to have a high glass transition temperature (Tg) of 96 °C and good film-forming ability. rsc.org These are desirable properties for materials used in thin-film devices. Integrating such units into a polymer backbone could lead to materials with enhanced thermal stability and morphological stability, which are crucial for the longevity and performance of organic electronic devices.

Furthermore, the synthesis of polymers with side chains containing the this compound moiety could lead to materials with interesting photophysical or NLO properties. The polymer backbone would provide processability and mechanical integrity, while the pyrazole side chains would impart the desired functionality.

Synthesis and Comprehensive Characterization of Derivatives and Analogs of 1,3,4,5 Tetraphenyl 1h Pyrazole

Systematic Modification of Phenyl Substituents: Exploration of Electronic and Steric Effects

The functionalization of the four phenyl rings on the 1,3,4,5-tetraphenyl-1H-pyrazole scaffold is a key strategy for tuning its molecular properties. By introducing various substituents, researchers can systematically alter the electronic and steric landscape of the molecule, thereby influencing its behavior and potential applications.

The introduction of substituents can be broadly categorized by their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH) or amino (-NH2) groups, increase the electron density of the aromatic ring through a resonance effect, which is often stronger than their inductive effect. mdpi.com This increased electron density can enhance the reactivity of the substituted ring toward electrophiles. mdpi.com Conversely, EWGs, like nitro (-NO2) or acyl groups, pull electron density away from the ring, deactivating it towards electrophilic substitution. mdpi.com

A common synthetic approach involves the condensation of substituted hydrazines with appropriately functionalized 1,3-diketones. For example, the synthesis of tetra-substituted phenylaminopyrazole derivatives has been achieved through a one-pot condensation of an active methylene (B1212753) reagent, isothiocyanate, and a substituted hydrazine (B178648). nih.gov This method allows for the regioselective and chemoselective formation of a single N¹-substituted pyrazole (B372694) isomer. nih.gov

The steric properties of the substituents also play a crucial role. Bulky groups can hinder the approach of reactants to certain positions on the phenyl rings, a phenomenon known as steric hindrance. mdpi.com This effect can dictate the regioselectivity of further reactions. As the size of a substituent on a ring increases, chemical attack at the adjacent ortho position becomes more difficult, leading to a preference for the para product. mdpi.com The interplay between these electronic and steric factors allows for the fine-tuning of the derivatives' properties, such as their solubility, crystal packing, and interaction with biological targets.

Table 1: Effects of Phenyl Substituents on Pyrazole Derivatives

Substituent TypeExample GroupsPrimary EffectInfluence on Aromatic RingReference
Electron-Donating (Activating)-OH, -NH2, -ORResonanceIncreases electron density, enhances reactivity towards electrophiles. mdpi.com
Electron-Withdrawing (Deactivating)-NO2, -CN, -C(O)RInductive/ResonanceDecreases electron density, slows reactions with electrophiles. mdpi.com
Steric Bulk-C(CH3)3, -ISteric HindranceHinders attack at adjacent (ortho) positions, favoring para substitution. mdpi.com

Strategies for Heteroatom Doping and Ring Fusion on the Pyrazole Core

Modifying the central pyrazole core through heteroatom doping or ring fusion opens up vast possibilities for creating novel heterocyclic systems with unique properties. These strategies move beyond simple substitution on the phenyl rings to fundamentally alter the electronic structure and shape of the core scaffold.

Heteroatom Doping involves the replacement of one or more carbon or nitrogen atoms in the pyrazole ring or its substituents with other elements. A prominent example is the synthesis of pyrazole-containing benzimidazole (B57391) hybrids. rsc.org These molecules combine the structural features of both pyrazole and benzimidazole, another important pharmacophore. The synthesis can be achieved by reacting a substituted 1H-pyrazole-4-carbaldehyde with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in what is known as the Radziszewski reaction. nih.gov Another approach involves creating pyrazole-tetrazole hybrids, where a tetrazole ring is attached to the pyrazole core. researchgate.net These are often synthesized via a [3+2] cycloaddition reaction of a nitrile group on the pyrazole with sodium azide. researchgate.net

Ring Fusion , or heteroannulation, involves building additional rings onto the pyrazole core. This creates polycyclic systems with extended π-conjugation and rigidified conformations. A variety of fused systems have been developed:

Pyrazolopyridines : These are formed by fusing a pyridine (B92270) ring to the pyrazole core. Flow chemistry has been shown to be an efficient method for their synthesis via the thermolysis of azidoacrylates. tandfonline.com

Pyranopyrazoles : Fusing a pyran ring to the pyrazole scaffold can be accomplished through a one-pot, four-component reaction involving an ethyl acetoacetate, a hydrazine, an aldehyde, and malononitrile. researchgate.net

Pyrazolo[1,5-a]pyrimidines : These important fused systems can be synthesized from 3(5)-aminopyrazoles, which act as versatile building blocks. tandfonline.com

Pyrazolo nih.govresearchgate.netacs.orgtriazines : These can be synthesized via the cyclative cleavage of pyrazolyltriazenes. nih.gov

Indazoles : These are formed by fusing a benzene (B151609) ring to the pyrazole core. tandfonline.com

These strategies often rely on cyclocondensation and cycloaddition reactions. For example, the Vilsmeier-Haack reaction can be used to formylate a pyrazole precursor, which can then undergo further cyclization to create a fused system. nih.gov The choice of synthetic route depends heavily on the desired ring system and the available starting materials.

Table 2: Examples of Ring Fusion Strategies for the Pyrazole Core

Fused SystemSynthetic Strategy ExampleKey Reagents/ConditionsReference
PyrazolopyridineThermolysis of azidoacrylatesContinuous flow, heat tandfonline.com
PyranopyrazoleOne-pot four-component reactionEthyl acetoacetate, hydrazine, aldehyde, malononitrile researchgate.net
Pyrazole-Benzimidazole HybridRadziszewski reactionPyrazole-4-carbaldehyde, benzil, ammonium acetate rsc.orgnih.gov
Pyrazolo nih.govresearchgate.netacs.orgtriazineCyclative cleavage of triazenesPyrazolyltriazene precursor nih.gov
Pyrazole-Tetrazole Hybrid[3+2] CycloadditionPyrazole-carbonitrile, sodium azide researchgate.net

Synthesis of Poly-pyrazole Systems, Dimers, and Oligomers

The construction of molecules containing multiple pyrazole units, such as dimers, oligomers, and polymers, has garnered significant interest. These systems can exhibit enhanced electronic communication between units, leading to novel materials with applications in coordination chemistry and materials science.

Bis-pyrazoles , which are essentially pyrazole dimers, can be synthesized by several methods. researchgate.net One common approach involves a coupling reaction of a cyanoacetic acid hydrazide derivative with diazonium salts, followed by cyclization with hydrazine hydrate. nih.gov Another strategy uses a linker, such as an arylmethylene group, to connect two pyrazole-5-ol units. researchgate.net These linked systems are often prepared through one-pot, multi-component reactions. researchgate.net

Poly-pyrazoles represent a further extension of this concept, creating polymeric chains with repeating pyrazole units. One successful method for their synthesis is the catalyst-free 1,3-dipolar cycloaddition of bisdiazo compounds to bisalkynes under thermal conditions. rsc.org This approach has yielded polypyrazoles with significant molecular weights (6500–9300 g mol⁻¹) and good thermal stability. rsc.org

Another important class of multi-pyrazole systems is the poly(pyrazolyl)borates , often referred to as "scorpionate" ligands. These are typically synthesized by reacting a pyrazole derivative with a metal borohydride. A more recent and versatile method involves the reaction of haloboranes with in situ formed pyrazolides under mild conditions, allowing for the selective synthesis of bis-, tris-, or even tetrakis(pyrazolyl)borates. This method is compatible with a wider range of functional groups on the pyrazole rings.

In the solid state and in solution, pyrazole molecules themselves can form non-covalently linked aggregates, including cyclic dimers, trimers, and tetramers, through hydrogen bonding. tandfonline.com The formation of these oligomers is influenced by the substituents on the pyrazole ring and the nature of the solvent. tandfonline.com

Influence of Substituent Effects on Electronic and Conformational Landscapes of Derivatives

The introduction of substituents onto the this compound framework has a profound impact on the molecule's electronic and conformational properties. These changes are governed by a combination of resonance and inductive effects, as well as steric interactions.

Electronic Effects : Substituents dictate the electron density distribution across the pyrazole and phenyl rings. mdpi.com

Resonance Effect : This involves the delocalization of π-electrons between a substituent and the aromatic ring. Groups with lone pairs, like -OH, can donate electron density to the ring, activating it. mdpi.com

Inductive Effect : This is the transmission of charge through sigma bonds due to differences in electronegativity. Electronegative atoms pull electron density away from the ring. mdpi.com

For most substituents, these effects work in concert to either activate or deactivate the ring towards further chemical reactions. Activating groups increase the rate of electrophilic substitution by stabilizing the intermediate carbocation, while deactivating groups slow it down. mdpi.com

Conformational Landscapes : The non-bonded interactions between the four phenyl rings and any additional substituents determine the molecule's preferred three-dimensional shape, or conformation. The phenyl rings in this compound are not coplanar with the central pyrazole ring due to steric hindrance. The specific torsion angles are influenced by the nature and position of any substituents. For instance, semiempirical calculations have been used to provide a structural rationale for the different chromatographic behaviors of pyrazole isomers, which arise from their distinct conformational landscapes. nih.gov The introduction of bulky substituents can further restrict rotation around the single bonds connecting the phenyl rings to the pyrazole core, leading to more defined and rigid structures. This conformational control is critical for applications in areas like host-guest chemistry and the design of materials with specific optical properties.

Future Research Trajectories and Emerging Paradigms in 1,3,4,5 Tetraphenyl 1h Pyrazole Chemistry

Development of Novel Synthetic Routes Adhering to Principles of Atom Economy and Sustainability

The pursuit of green chemistry has fundamentally reshaped the landscape of synthetic organic chemistry, emphasizing the need for processes that are both efficient and environmentally benign. Atom economy, a concept introduced by Barry Trost, is a primary metric in this endeavor, focusing on maximizing the incorporation of reactant atoms into the final desired product, thereby minimizing waste. numberanalytics.comprimescholars.com Future research into the synthesis of 1,3,4,5-tetraphenyl-1H-pyrazole and its derivatives is increasingly centered on these principles.

Furthermore, sustainability in synthesis extends to the use of eco-friendly solvents and catalysts. Research is trending towards the use of recyclable catalysts and alternative energy sources. researchgate.net For instance, employing ionic liquids like mPy as a reaction medium, which can be recovered and reused for multiple cycles, represents a significant step towards sustainable production. nih.gov Microwave-assisted synthesis is another emerging paradigm that can accelerate reaction times and reduce energy consumption compared to conventional heating methods.

The table below summarizes and compares traditional versus emerging sustainable synthetic approaches for tetrasubstituted pyrazoles.

FeatureTraditional Methods (e.g., Knorr)Emerging Sustainable Methods (e.g., ENAC)
Regioselectivity Often low, leading to isomeric mixturesHigh, providing a single desired product nih.gov
Atom Economy Moderate to low due to byproductsHigh, as most atoms are incorporated into the product rsc.orgrsc.org
Solvents Often relies on volatile organic compounds (VOCs)Use of recyclable ionic liquids or solvent-free conditions nih.govresearchgate.net
Energy Input Conventional heating, often for extended periodsAlternative energy sources like microwave irradiation scispace.com
Catalyst May use stoichiometric or non-recyclable catalystsEmploys recyclable and efficient catalytic systems researchgate.netnih.gov

Future efforts will likely focus on combining these strategies, such as developing solid-supported catalysts for easy separation and reuse in solvent-free, microwave-assisted reactions to create highly efficient and green synthetic pathways to this compound.

Exploration of Unconventional Reactivity Pathways and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of synthetic routes and the discovery of novel chemical transformations. For the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, mechanistic studies are shedding light on the intricate steps of the cycloaddition process. For example, investigations into the reaction of N-arylhydrazones with nitroolefins suggest a stepwise cycloaddition mechanism rather than a concerted 1,3-dipolar pathway. nih.gov This insight into the formation of key pyrazolidine (B1218672) intermediates allows for greater control over the reaction's regioselectivity. nih.gov

The exploration of unconventional reaction conditions is another fertile area of research. The use of unique solvent systems, such as trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive, has been shown to facilitate the reaction of electron-deficient hydrazones, broadening the substrate scope for pyrazole (B372694) synthesis. nih.gov Similarly, the development of one-pot, multi-component reactions represents a paradigm shift, allowing for the construction of complex pyrazole-containing hybrids in a single, efficient operation, which is inherently more sustainable by reducing intermediate isolation and purification steps. researchgate.netresearchgate.net

Future research will likely delve into:

Photochemical Reactions: Utilizing light to drive cycloaddition or functionalization reactions under mild, metal-free conditions, which could offer new pathways and stereochemical outcomes. nih.gov

Electrochemical Synthesis: Employing electricity to mediate redox processes for pyrazole ring formation or modification, providing a green alternative to chemical oxidants and reductants.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of tetraphenylpyrazole, which can offer enhanced safety, scalability, and control over reaction parameters compared to batch processes.

These explorations into new reactivity patterns, supported by detailed mechanistic studies, will not only refine existing synthetic methods but also unlock novel transformations for the this compound scaffold.

Application of Advanced Theoretical Modeling for Predictive Chemical Design and Materials Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the design of new functional materials. For this compound, advanced theoretical modeling, particularly Density Functional Theory (DFT), offers a powerful approach to predict its chemical behavior and potential applications. nih.govnih.gov

DFT calculations can be employed to investigate a wide range of properties before a molecule is ever synthesized in the lab. This includes:

Molecular and Electronic Structure: Determining the optimized geometry, bond lengths, and angles of the pyrazole core. nih.govmdpi.com Crucially, DFT can calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govsemanticscholar.org The HOMO-LUMO gap is a key predictor of a molecule's electronic and photophysical properties, such as its absorption and emission wavelengths, which is vital for applications in electronics. semanticscholar.orgnih.gov

Reaction Mechanisms: Modeling transition states and reaction pathways to provide a detailed understanding of reactivity and selectivity, complementing experimental studies. nih.gov

Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra to aid in the characterization of newly synthesized compounds. mdpi.com

The predictive power of these models allows for a "design-on-the-computer" approach. By systematically modifying the substituents on the tetraphenyl-1H-pyrazole core in silico, chemists can screen vast libraries of virtual compounds to identify candidates with the most promising properties for a specific application, such as a narrow HOMO-LUMO gap for use in organic electronics. This significantly accelerates the discovery process and reduces the experimental effort required. nih.gov

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT) Optimized Geometry, HOMO/LUMO Energies, Electron DensityPredicts electronic structure, stability, and reactivity. nih.govmdpi.com Essential for designing materials for OLEDs and sensors.
Time-Dependent DFT (TD-DFT) Electronic Absorption and Emission SpectraPredicts photophysical properties (color, fluorescence). mdpi.com Guides the design of light-emitting and NLO materials.
Quantum Theory of Atoms in Molecules (QTAIM) Bond Paths, Electron Density DistributionCharacterizes the nature of chemical bonds within the molecule and in intermolecular interactions. mdpi.com
Molecular Dynamics (MD) Mechanical Properties, Cohesive Energy DensitySimulates the bulk properties of materials, useful for predicting the morphology and robustness of thin films. nih.gov

By leveraging these advanced modeling techniques, researchers can move beyond serendipitous discovery towards the rational and predictive design of this compound derivatives with precisely engineered functionalities.

Strategic Integration into Next-Generation Functional Materials and Advanced Technologies

The robust, aromatic, and electron-rich nature of the this compound scaffold makes it an exceptionally promising building block for a variety of advanced materials. The strategic placement of four phenyl rings provides opportunities for extensive functionalization, allowing for the fine-tuning of its electronic, photophysical, and self-assembly properties.

Organic Light-Emitting Diodes (OLEDs): Pyrazole and pyrazoline derivatives are well-known for their strong fluorescence and charge-transporting capabilities, making them excellent candidates for use in OLEDs. researchgate.net They have been successfully employed as hole-transporting materials and emissive components. researchgate.netrsc.org The this compound core, with its high thermal stability and potential for high fluorescence quantum yield, is a prime candidate for next-generation OLEDs. By attaching specific electron-donating or electron-withdrawing groups to the peripheral phenyl rings, the molecule can be engineered as a bipolar host material, facilitating balanced charge injection and transport, which is key to achieving high efficiency and low efficiency roll-off in phosphorescent OLEDs (PhOLEDs). rsc.org The development of star-shaped molecules based on cores like 1,3,5-triazine (B166579) has shown improved performance in OLEDs, a strategy that could be adapted for pyrazole-based systems. nih.govresearchgate.net

Nonlinear Optical (NLO) Materials: Organic molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, can exhibit significant nonlinear optical properties. The tetraphenyl-1H-pyrazole framework is an ideal platform for creating such materials. The introduction of a donor (e.g., -N(Ph)₂) and an acceptor (e.g., -NO₂) on opposing phenyl rings could induce a strong intramolecular charge transfer (ICT) upon excitation, leading to a large first hyperpolarizability (β), a key metric for NLO activity. semanticscholar.org

Electrochemical Applications: The electrochemical properties of heterocyclic compounds are critical for their use in sensors, batteries, and electrocatalysis. A close analogue, 2,3,4,5-tetraphenyl-1-monophosphaferrocene, has been shown to undergo quasi-reversible oxidation, demonstrating the electronic activity of the tetraphenyl-substituted heterocyclic core. nih.gov This suggests that this compound could be a valuable component in redox-active materials and coordination polymers.

Potential ApplicationKey Property of this compoundEnabling Feature
Organic Light-Emitting Diodes (OLEDs) High Fluorescence Quantum Yield, Charge TransportThe rigid, conjugated pyrazole core facilitates efficient emission and charge mobility. researchgate.netrsc.org
Hole-Transporting Materials (HTMs) High Thermal Stability (Tg), Good Film-Forming AbilityThe bulky tetraphenyl structure can prevent crystallization and ensure morphological stability in devices. rsc.org
Nonlinear Optical (NLO) Devices Tunable Intramolecular Charge Transfer (ICT)Phenyl rings allow for the creation of a "push-pull" system to enhance NLO response. semanticscholar.org
Coordination Polymers / Metal-Organic Frameworks (MOFs) N-donor sites in the pyrazole ringThe nitrogen atoms can coordinate with metal ions to form extended, functional structures.
Sensors Fluorescence Sensitivity to EnvironmentThe emission properties can be designed to change upon binding to specific analytes.

The future integration of this compound into these technologies will depend on the continued collaboration between synthetic chemists, materials scientists, and theoretical chemists to design and create molecules with precisely tailored, high-performance characteristics.

Q & A

Q. What are the optimized synthetic routes for 1,3,4,5-Tetraphenyl-1H-pyrazole, and how can reaction yields be improved?

A multicomponent coupling reaction involving py2TiCl2(NPh), alkynes, and nitriles with TEMPO quenching has been reported to yield this compound (42% isolated yield) . Key parameters for optimization include:

  • Catalyst stoichiometry : Titanium-based catalysts require precise control to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature modulation : Reactions conducted at 80–100°C improve cyclization efficiency.
    Yield discrepancies across studies (e.g., 42% vs. lower yields in alternative methods) may arise from impurities in starting materials or incomplete alkyne activation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.52 ppm for aryl protons, δ 150.34 ppm for pyrazole carbons) confirm regiochemistry and substituent positions .
  • X-ray crystallography : Resolves steric effects of tetraphenyl substitution and validates molecular geometry.
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for purity assessment.
  • FT-IR : C–N stretching (~1,550 cm⁻¹) and aryl C–H bending (~750 cm⁻¹) provide structural fingerprints .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Graph set analysis (e.g., Etter’s formalism) reveals that weak C–H···π and van der Waals interactions dominate the crystal lattice, as the bulky phenyl groups sterically hinder classical hydrogen bonds. Computational modeling (e.g., Mercury 4.0) can predict packing motifs, showing a herringbone arrangement with π-stacking distances of 3.5–4.0 Å . Experimental validation via single-crystal XRD is critical to resolve polymorphism risks .

Q. What computational strategies predict the electronic and photophysical properties of this compound?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets simulate HOMO-LUMO gaps (~4.1 eV), indicating potential as an electron-transport material .
  • TD-DFT : Predicts UV-Vis absorption maxima (λmax ≈ 264 nm) aligned with experimental data for related pyrazoles .
  • Molecular docking : Screens interactions with biological targets (e.g., carbonic anhydrase isoforms) by modeling substituent effects on binding affinity .

Q. How do substituent modifications impact the reactivity and functionalization of the pyrazole core?

  • Electron-withdrawing groups (e.g., –CF₃, –Cl): Enhance electrophilic substitution at C-3/C-5 positions but reduce nucleophilic attack susceptibility .
  • Steric effects : Ortho-substituted phenyl groups hinder cycloaddition reactions, as shown in comparative studies with 3,5-Diphenyl-1H-pyrazole derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd(OAc)₂/XPhos catalysts for C–H activation at the 4-position .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthesis yields for this compound?

Contradictory yields (e.g., 42% vs. <30% in other methods) may stem from:

  • Catalyst decomposition : Titanium intermediates are moisture-sensitive; rigorous anhydrous conditions are essential .
  • Byproduct formation : Unreacted nitriles or alkyne dimers can skew isolated yields. GC-MS monitoring aids in identifying side products.
  • Purification challenges : Column chromatography with hexane/EtOAc (8:2) improves separation of tetraphenyl derivatives from mono-/triphenyl analogs .

Applications in Material Science

Q. What role does this compound play in designing organic electronic materials?

The compound’s extended π-conjugation and high thermal stability (Tm > 200°C) make it suitable for:

  • Electron-transport layers (ETL) : Blending with PCBM improves electron mobility in OLEDs .
  • Nonlinear optical (NLO) materials : Hyperpolarizability (β) calculations suggest utility in frequency doubling .
  • Metal-organic frameworks (MOFs) : Coordination with Zn²⁺ or Cu²⁺ forms porous networks for gas storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.